molecular formula C10H7ClN2O2 B8791981 4-Chloro-5-hydroxy-2-phenylpyridazin-3(2H)-one CAS No. 1698-65-3

4-Chloro-5-hydroxy-2-phenylpyridazin-3(2H)-one

Cat. No. B8791981
M. Wt: 222.63 g/mol
InChI Key: HYZCDNSVEFVQSZ-UHFFFAOYSA-N
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Patent
US07968711B2

Procedure details

4,5-Dichloro-2-phenylpyridazin-3-one (2.4 g, 0.01 moles) was suspended in ethanol (50 ml) and potassium hydroxide (2.0 g, 0.03 moles) was added in water (20 ml). Refluxed for 4 hours. Evaporated to dryness and added water. Acidified to pH2 with c. hydrochloric acid. Filtered off the product as a buff solid and dried in a desiccator. (2.1 g) Took 0.5 g and dissolved in methanol, filtered and evaporated. Triturated with ether to give the product as a cream solid. (0.4 g, 76%)
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:15])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:6][C:7]=1Cl.[OH-:16].[K+]>C(O)C.O>[Cl:1][C:2]1[C:3](=[O:15])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:6][C:7]=1[OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Evaporated to dryness
ADDITION
Type
ADDITION
Details
added water
FILTRATION
Type
FILTRATION
Details
Filtered off the product as a buff solid
CUSTOM
Type
CUSTOM
Details
dried in a desiccator
DISSOLUTION
Type
DISSOLUTION
Details
(2.1 g) Took 0.5 g and dissolved in methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Triturated with ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(N=CC1O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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